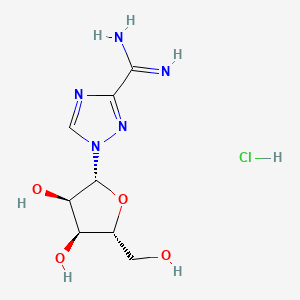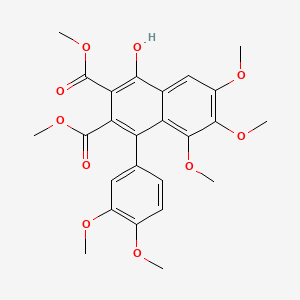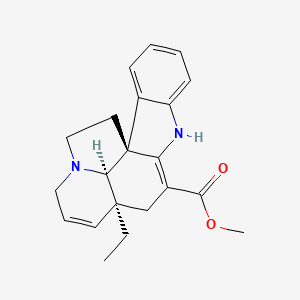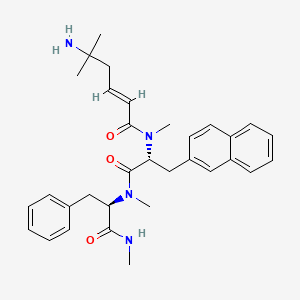
Taribavirin hydrochloride
Overview
Description
Taribavirin hydrochloride, also known as viramidine, is an antiviral drug that is currently in Phase III human trials . It is a prodrug of ribavirin and is active against a number of DNA and RNA viruses . It is expected to be the drug of choice for viral hepatitis syndromes in which ribavirin is active .
Synthesis Analysis
Taribavirin is metabolized by the liver and converted into its active metabolite, ribavirin . This pathway reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of HCV replication .Molecular Structure Analysis
The molecular formula of this compound is C8H14ClN5O4 . Its average mass is 279.681 Da and its monoisotopic mass is 279.073425 Da .Chemical Reactions Analysis
Taribavirin is a prodrug that is metabolized by the liver into its active metabolite, ribavirin . This transformation reduces exposure to red blood cells and increases exposure to the liver, the site of HCV replication .Physical and Chemical Properties Analysis
The molecular formula of this compound is C8H14ClN5O4 . Its average mass is 279.681 Da and its monoisotopic mass is 279.073425 Da .Scientific Research Applications
Antiviral Mechanism and Efficacy
Taribavirin hydrochloride is a hydrochloride salt form of taribavirin, an orally available prodrug of ribavirin. It exhibits activity against a wide range of viruses, notably hepatitis C virus (HCV) and influenza virus. Its mechanism involves conversion into ribavirin, which then gets incorporated into viral nucleic acid. This leads to the inhibition of viral RNA synthesis, induction of viral genome mutations, and ultimately, the prevention of normal viral replication (2020).
Application in Hepatitis C Treatment
A substantial body of research focuses on taribavirin's role in the treatment of chronic hepatitis C. It was designed to concentrate within the liver to target HCV-infected hepatocytes, aiming to minimize its distribution within red blood cells and reduce the development of hemolytic anemia, a common side effect of ribavirin (Deming & Arora, 2011). Another study highlighted that taribavirin, when used as a weight-based medicine, demonstrated lower rates of anemia and comparable sustained virologic response (SVR) rates in chronic hepatitis C patients (Farrell et al., 2011).
Clinical Trials and Studies
Several clinical trials have investigated taribavirin's potential role in chronic HCV treatment. A Phase II trial showed no significant differences in early and sustained virological response between taribavirin and ribavirin, but taribavirin caused less anemia (Kearney et al., 2008). Similarly, another study observed a lower occurrence of anemia with taribavirin, indicating its potential as a safer alternative to ribavirin (Gish et al., 2007).
Potential in COVID-19 Treatment
Taribavirin has also been considered in the context of COVID-19 treatments. Studies have explored the repurposing of anti-HCV drugs like taribavirin against SARS-CoV-2. While direct evidence of its efficacy against COVID-19 is limited, this research area is gaining interest due to the similarities in the genetic material of HCV and SARS-CoV-2 (Al-karmalawy et al., 2021).
Mechanism of Action
Target of Action
Taribavirin hydrochloride primarily targets Inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH is a crucial enzyme in the purine nucleotide biosynthesis pathway, playing a significant role in cell proliferation and differentiation .
Mode of Action
Taribavirin is a prodrug of ribavirin, a synthetic nucleoside analog . It is metabolized by the liver and converted into its active metabolite, ribavirin . This conversion reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of Hepatitis C Virus (HCV) replication . Ribavirin is readily phosphorylated intracellularly by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites . Ribavirin triphosphate (RTP) is a potent competitive inhibitor of IMPDH, viral RNA polymerase, and messenger RNA (mRNA) guanylyltransferase (viral) .
Biochemical Pathways
The inhibition of guanylyltransferase stops the capping of mRNA . These diverse effects result in a marked reduction of intracellular guanosine triphosphate (GTP) pools and inhibition of viral RNA and protein synthesis . Ribavirin is also incorporated into the viral genome causing lethal mutagenesis and a subsequent decrease in specific viral infectivity .
Pharmacokinetics
This compound has a bioavailability of 9% . It is metabolized to 5’phosphates, de-riboside, and deriboside carboxylic acid . The elimination half-life is 12 days for multiple doses and 120-170 hours for a single dose . Excretion is 10% fecal, with the remainder in urine (30% unchanged, remainder metabolites) .
Result of Action
The action of Taribavirin results in a marked reduction of intracellular GTP pools and inhibition of viral RNA and protein synthesis . Ribavirin is also incorporated into the viral genome causing lethal mutagenesis and a subsequent decrease in specific viral infectivity .
Action Environment
Taribavirin has better liver-targeting than ribavirin, and has a shorter life in the body due to less penetration and storage in red blood cells . This suggests that the drug’s action, efficacy, and stability may be influenced by factors such as liver health and the presence of red blood cells .
Future Directions
Although the role of ribavirin in the era of DAAs will probably decrease in the future with the arrival of second-generation drugs, it remains essential in strategies decreasing treatment duration or in some difficult situations . Preliminary data with interferon-free second-generation DAAs combinations without ribavirin suggest that the future of the drug is jeopardized .
Biochemical Analysis
Biochemical Properties
Taribavirin Hydrochloride interacts with several enzymes and proteins. It is a guanosine nucleoside analog and is a precursor to Ribavirin in the liver. After oral administration, it is converted to Ribavirin in the liver by the action of adenosine deaminase . The compound also inhibits inosine monophosphate dehydrogenase (IMPDH), thereby affecting viral RNA replication .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting viral RNA replication, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves both indirect and direct actions. Indirectly, it enhances the host’s T-cell-mediated antiviral immunity by initiating the transformation of the T-cell phenotype from type 2 to type 1 . Directly, it inhibits RNA-dependent RNA polymerase (RdRp), directly suppressing HCV replication .
Metabolic Pathways
This compound is involved in several metabolic pathways. After oral administration, it is converted to Ribavirin in the liver by the action of adenosine deaminase . This could also affect metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is designed to concentrate in the liver to target Hepatitis C Virus-infected hepatocytes, while minimizing distribution within red blood cells .
Subcellular Localization
It is known that the compound is designed to concentrate in the liver to target Hepatitis C Virus-infected hepatocytes .
Properties
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H/t3-,4-,5-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGYMBULXKLTCJ-UHSSARMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40372-00-7 | |
| Record name | Taribavirin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TARIBAVIRIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D22JZE246P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide](/img/structure/B1681849.png)
![5-((2-(Diethylamino)ethyl)amino)-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B1681850.png)

![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1681855.png)
![N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide](/img/structure/B1681857.png)

![N-{[5-(diethylsulfamoyl)thiophen-2-yl]methyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B1681861.png)
![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/no-structure.png)
![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)
![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)



